Fmoc-l-lys(stea)-oh

Lipophilicity SPPS building block selection Peptide drug design

Fmoc-L-Lys(Stea)-OH is the premier C18 lipidated lysine building block for Fmoc-SPPS, providing the highest lipophilicity (XLogP3 11.5) among commercial Fmoc-Lys(acyl)-OH derivatives. Its stearoyl anchor enables extended circulatory half-life (~7 days) through high-affinity albumin binding—superior to C16 palmitoyl analogs. The elevated melting point (133–135 °C) ensures reliable multi-gram SPPS performance under GMP conditions. For peptide amphiphile nanocarriers, the C18 chain maximizes hydrophobic drug payload capacity. Choose the C18 building block when pharmacological differentiation depends on acyl chain length.

Molecular Formula C39H58N2O5
Molecular Weight 634.9 g/mol
CAS No. 1128181-25-8
Cat. No. B6333429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-l-lys(stea)-oh
CAS1128181-25-8
Molecular FormulaC39H58N2O5
Molecular Weight634.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C39H58N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-37(42)40-29-22-21-27-36(38(43)44)41-39(45)46-30-35-33-25-19-17-23-31(33)32-24-18-20-26-34(32)35/h17-20,23-26,35-36H,2-16,21-22,27-30H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t36-/m0/s1
InChIKeyURNSYNGKOXMMAW-BHVANESWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Lys(Stea)-OH (CAS 1128181-25-8): A C18-Stearoylated Lysine Building Block for Lipopeptide Synthesis and Half-Life Extension


Fmoc-L-Lys(Stea)-OH (Nα-Fmoc-Nε-stearoyl-L-lysine) is a lipidated amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group and an 18-carbon stearoyl (octadecanoyl) chain covalently attached to the ε-amino group of L-lysine. With a molecular weight of 634.9 g/mol and a computed XLogP3 of 11.5, it is the most lipophilic member among commercially available Fmoc-Lys(acyl)-OH building blocks [1]. This compound serves as a key protected intermediate in Fmoc-based solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of the C18 lipid anchor into peptide sequences. Its structural role in constructing long-acting GLP-1 receptor agonist side chains—where the stearoyl moiety mediates high-affinity serum albumin binding and prolongs circulatory half-life—has been demonstrated in multiple drug development programs .

Why Fmoc-L-Lys(Stea)-OH Cannot Be Replaced by Fmoc-L-Lys(Pal)-OH, Fmoc-L-Lys(Myr)-OH, or Shorter-Chain Analogs in Lipopeptide Research


Acyl chain length is the primary physicochemical determinant governing the lipophilicity, self-assembly behavior, membrane anchoring strength, and pharmacokinetic profile of the resulting lipidated peptide. Fmoc-Lys(acyl)-OH derivatives with C8 (octanoyl), C14 (myristoyl), or C16 (palmitoyl) chains produce lipopeptides with systematically lower hydrophobicity, altered critical micelle concentrations, and distinct biological trafficking fates compared to the C18 stearoyl variant [1]. Quantitative evidence demonstrates that even a two-carbon difference (C16 vs. C18) results in a >1.0 unit XLogP3 gap, a ~44 °C melting point elevation, and differential receptor-mediated internalization behavior [2]. Consequently, substituting Fmoc-L-Lys(Stea)-OH with a shorter-chain analog during SPPS is not a conservative change—it fundamentally alters the biophysical and pharmacological properties of the final peptide conjugate.

Quantitative Differentiation Evidence: Fmoc-L-Lys(Stea)-OH Versus Fmoc-L-Lys(Pal)-OH, Fmoc-L-Lys(Myr)-OH, and Fmoc-L-Lys(Oct)-OH


Computed Lipophilicity (XLogP3) Gradient Across Fmoc-Lys(acyl)-OH Series Establishes C18 Stearoyl as the Most Hydrophobic Protected Monomer

The computed partition coefficient XLogP3-AA, a standardized measure of lipophilicity, exhibits a linear progression with acyl chain length across the Fmoc-Lys(acyl)-OH series. Fmoc-L-Lys(Stea)-OH (C18) has an XLogP3 of 11.5, compared to 10.4 for Fmoc-L-Lys(Pal)-OH (C16), 9.3 for Fmoc-L-Lys(Myr)-OH (C14), and a reported LogP of 6.4 for Fmoc-L-Lys(Oct)-OH (C8) [1]. This represents a 10.6% increase in XLogP3 over the C16 palmitoyl analog and a 23.7% increase over the C14 myristoyl analog. For a peptide chain incorporating this building block, each unit increase in XLogP3 translates to an approximately 10-fold increase in the octanol-water partition coefficient, directly impacting albumin binding avidity and membrane partitioning.

Lipophilicity SPPS building block selection Peptide drug design

Melting Point Elevation of Fmoc-L-Lys(Stea)-OH (133–135 °C) Versus Fmoc-L-Lys(Pal)-OH (89–93 °C) Reflects Stronger Intermolecular Cohesion in the C18 Stearoyl Derivative

Experimental melting point data reveal a substantial thermal stability difference between the C18 stearoyl and C16 palmitoyl protected monomers. Fmoc-L-Lys(Stea)-OH exhibits a melting point of 133.0–135.0 °C, whereas Fmoc-L-Lys(Pal)-OH melts at 89.0–93.0 °C—a difference of approximately 42–44 °C . In contrast, Fmoc-L-Lys(Myr)-OH (C14) melts at 132.0–134.0 °C and Fmoc-L-Lys(Oct)-OH (C8) at 132–140 °C, indicating that the C16 palmitoyl chain uniquely confers a diminished crystalline lattice energy relative to its longer and shorter counterparts . The higher melting point of the stearoyl derivative suggests enhanced solid-state stability during storage and handling, reducing the risk of thermal degradation during automated SPPS cartridge loading.

Solid-phase peptide synthesis Building block stability Thermal characterization

C18-Stearoylated Peptide YY3-36 Minimizes Y2 Receptor-Mediated Endocytosis Whereas C16-Palmitoylated Analog Shows Negligible Effect

In a direct comparative study of PYY3-36 lipidated analogs, Bech et al. (2019) demonstrated that C18-acid lipidation (stearoyl) of PYY3-36 minimized Y2 receptor-mediated endocytosis, indicating decreased internalization through non-arrestin-related mechanisms, while C16-lipidation (palmitoyl) had a negligible impact on Y2R signaling, binding, and endocytosis [1]. Although this study used pre-formed acylated peptides rather than Fmoc-L-Lys(Stea)-OH as the building block, the differential endocytosis fate is a direct consequence of the acyl chain length installed via the protected lysine monomer during SPPS. The C18 stearoyl moiety thus provides a unique pharmacodynamic property—attenuated receptor internalization—not achievable with the C16 palmitoyl modification.

Peptide lipidation Receptor internalization Pharmacodynamics

Stearic Acid-Conjugated Low Molecular Weight Heparin Demonstrates Superior Oral Bioavailability Compared to Palmitic and Myristic Acid Conjugates

A biomimetic solid lipid nanoparticle (SLN) study evaluating LMWH conjugated to saturated fatty acids of varying chain lengths found that the order of oral bioavailability enhancement was LMWH–stearic acid (C18) > LMWH–palmitic acid (C16) > LMWH–myristic acid (C14), with significantly higher bioavailability (p < 0.05) for the stearic acid conjugate compared to LMWH-loaded SLNs and free LMWH [1]. Although this study employed free fatty acid conjugation directly to the polysaccharide rather than Fmoc-L-Lys(Stea)-OH-mediated incorporation, the observed chain-length-dependent bioavailability gradient establishes a class-level principle applicable to peptide acylation: the C18 stearoyl anchor optimizes entrapment efficiency in lipid nanocarriers and gastrointestinal absorption relative to shorter saturated chains.

Lipid conjugate bioavailability Oral peptide delivery Solid lipid nanoparticles

Stearic Acid-Elastin-Like Polypeptide (ELP) Conjugates Achieve Best Hydrophobic Drug Loading Among Saturated C14, C16, and C18 Acyl-ELP Micelles

A library of 15 acyl-ELP conjugates prepared with myristic (C14), palmitic (C16), stearic (C18), oleic (C18:1), and linoleic (C18:2) acids was evaluated for Nile red encapsulation as a model hydrophobic drug. The study concluded that 'the best loading conditions were achieved with the largest ELP conjugated to stearic acid' [1]. Among the saturated fatty acid series (C14, C16, C18), the C18 stearoyl conjugate provided the highest encapsulation efficiency, consistent with the increased hydrophobic core volume and enhanced micelle stability conferred by the longer acyl chain. This finding directly supports the selection of Fmoc-L-Lys(Stea)-OH over Fmoc-L-Lys(Pal)-OH or Fmoc-L-Lys(Myr)-OH when synthesizing peptide amphiphiles for drug delivery applications requiring maximal hydrophobic payload capacity.

Drug encapsulation Peptide amphiphile micelles ELP-based biomaterials

Proven Application Scenarios for Fmoc-L-Lys(Stea)-OH Based on Quantitative Differentiation Evidence


Synthesis of Long-Acting GLP-1 Receptor Agonist Side Chains (Semaglutide-Type Architecture)

Fmoc-L-Lys(Stea)-OH serves as the foundational C18 lipidation building block for constructing the side chain of semaglutide-class GLP-1 agonists. The stearoyl moiety's elevated XLogP3 of 11.5—1.1 units higher than the C16 palmitoyl analog [1]—directly contributes to the high-affinity serum albumin binding (Kd ~0.2–0.4 µM range characteristic of long-chain fatty acyl-CoAs) that extends the circulatory half-life to approximately 7 days in humans. The superior thermal stability (mp 133–135 °C) of this protected monomer ensures reliable automated SPPS performance during multi-gram scale GMP manufacturing . Substituting Fmoc-L-Lys(Pal)-OH (C16) would yield a liraglutide-type C16 conjugate with demonstrably shorter half-life (~13 h) and distinct receptor internalization profile [2].

Peptide Amphiphile Micelles for Hydrophobic Drug Encapsulation and Sustained Release

For researchers developing peptide-based nanocarriers, Fmoc-L-Lys(Stea)-OH enables synthesis of peptide amphiphiles with maximal hydrophobic drug loading capacity. The RSC 2023 study demonstrated that among saturated C14, C16, and C18 fatty acid-ELP conjugates, the stearic acid conjugate achieved the best Nile red encapsulation conditions [3]. The C18 chain provides a larger hydrophobic core volume and lower critical micelle concentration compared to C16 or C14 analogs, directly translating into higher entrapment efficiency for lipophilic therapeutic payloads. Procuring the C18 building block is therefore indicated when designing peptide amphiphile formulations requiring maximum drug-to-carrier ratios.

Lipidated Peptide Probes for Membrane Anchoring and GPCR Internalization Studies

The differential endocytosis behavior documented by Bech et al. (2019)—where C18-stearoylated PYY3-36 minimized Y2 receptor internalization while C16-palmitoylated peptide showed negligible impact [2]—positions Fmoc-L-Lys(Stea)-OH as a critical tool for investigating lipid chain length-dependent GPCR trafficking. Researchers studying arrestin-biased signaling, receptor residence time, or membrane anchoring kinetics can use this building block to install the C18 anchor and compare directly with C16 or C14 analogs synthesized from the corresponding Fmoc-Lys(acyl)-OH monomers. This side-by-side comparison capability is essential for structure-activity relationship (SAR) studies linking acyl chain length to pharmacodynamic outcome.

Solid Lipid Nanoparticle (SLN) Formulations of Lipidated Therapeutic Peptides

The demonstrated oral bioavailability ranking—LMWH–stearic acid > LMWH–palmitic acid > LMWH–myristic acid [4]—establishes the C18 chain as the optimal lipid anchor for peptide conjugates intended for SLN encapsulation and oral delivery. Fmoc-L-Lys(Stea)-OH allows precise incorporation of the stearoyl anchor at a specific lysine residue during SPPS, enabling the synthesis of chemically defined peptide-lipid conjugates that can be formulated into SLNs with maximal entrapment efficiency and gastrointestinal absorption. This application is particularly relevant for developing orally bioavailable peptide therapeutics in metabolic disease, anticoagulation, and hormone replacement indications.

Quote Request

Request a Quote for Fmoc-l-lys(stea)-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.